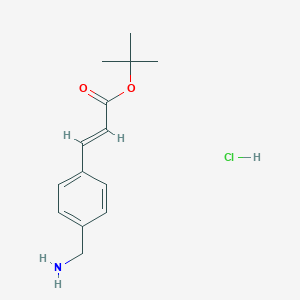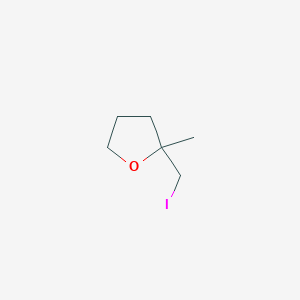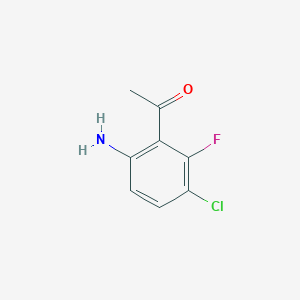
tert-Butyl(R)-2-amino-3-(6-chloropyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a chloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and tert-butyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 6-chloropyridine with tert-butyl acrylate in the presence of a base such as potassium carbonate.
Amination: The intermediate is then subjected to amination using a suitable amine source, such as ®-2-amino-3-propanol, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of amino acid derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (6-chloropyridin-3-yl)methylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropyridine moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
URHMBRVQEUOZCJ-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
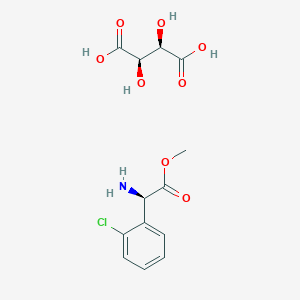
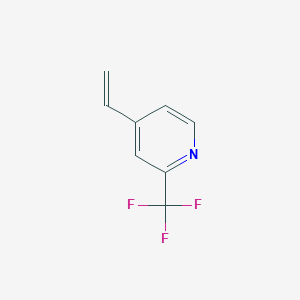

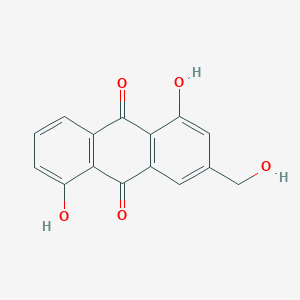
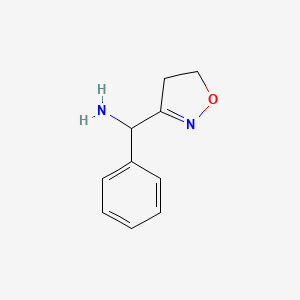
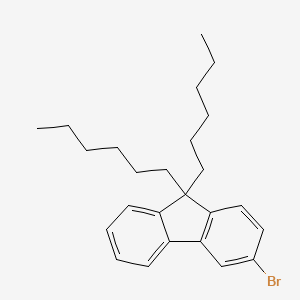

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
